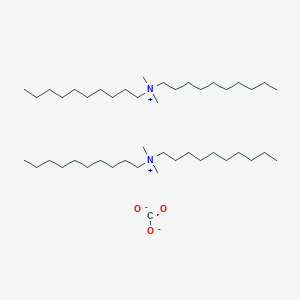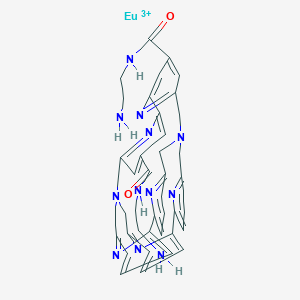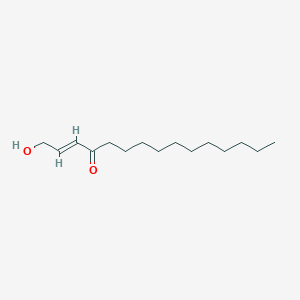
4-Sulfanylpentanoic acid
Vue d'ensemble
Description
4-Sulfanylpentanoic acid, also known as 4-sulfanylbutanoic acid, is a sulfur-containing organic acid that is found in a variety of sources, including plants, animals, and bacteria. It is a naturally occurring molecule with a wide range of applications in scientific research and biochemistry.
Applications De Recherche Scientifique
Microbial Degradation and Environmental Impact
4-Sulfanylpentanoic acid and its derivatives have been studied in the context of microbial degradation and environmental impact. One example is the work by Hegedűs et al. (2017), which focused on the complete genome sequence of Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid (a derivative of this compound). This study provides insights into the microbial metabolism of various aromatic xenobiotics, including sulfanilic acid and its derivatives (Hegedűs et al., 2017).
Food and Beverage Industry Applications
This compound derivatives have been explored in the food and beverage industry for their aroma and flavor properties. For instance, Reglitz and Steinhaus (2017) developed a stable isotope dilution assay for quantifying 4-Methyl-4-sulfanylpentan-2-one (a derivative of this compound) in hops, which is critical in understanding the flavor profile of various beers (Reglitz & Steinhaus, 2017).
Chemical Synthesis and Analytical Chemistry
The synthesis and analytical applications of this compound derivatives are also of significant interest. Kotseridis et al. (2000) synthesized labeled analogues of impact odorants of wines and other foods, such as 4-sulfanyl-4-methylpentan-2-one, to facilitate the quantitative determination of these compounds in various products (Kotseridis et al., 2000).
Polymer and Materials Science
In polymer and materials science, derivatives of this compound have been utilized as chain transfer agents in polymerization processes. Oliveira et al. (2017) demonstrated the use of 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid as both a RAFT chain transfer agent and stabilizer in miniemulsion polymerization, contributing to the development of well-defined polymeric nanoparticles (Oliveira et al., 2017).
Mécanisme D'action
Target of Action
4-Sulfanylpentanoic acid is a complex compound that has been studied for its potential applications in various biochemical processes
Mode of Action
It is hypothesized that the compound interacts with its targets through its sulfanyl group, but the exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
It is suggested that the compound may be involved in various biochemical processes due to its complex structure . .
Result of Action
It is hypothesized that the compound may have various effects due to its potential interactions with multiple targets . .
Propriétés
IUPAC Name |
4-sulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFWRKPYYJETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570278 | |
| Record name | 4-Sulfanylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125791-83-5 | |
| Record name | 4-Sulfanylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfanylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)





![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)





